N-((1-(噻唑-2-基)哌啶-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

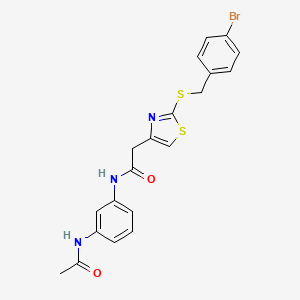

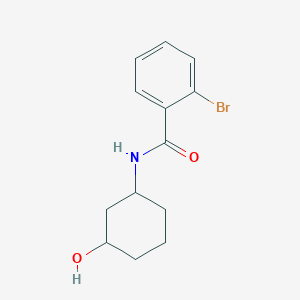

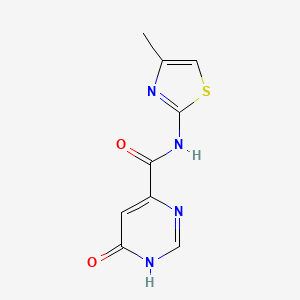

“N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide” is a compound that contains a thiazole ring and a piperidine ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

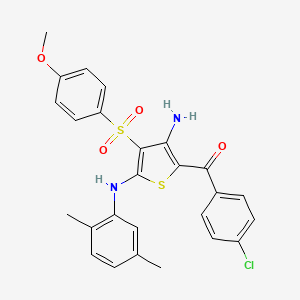

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .科学研究应用

抗微生物和抗真菌活性

抗微生物纳米材料:已经研究了N-((1-(噻唑-2-基)哌啶-3-基)甲基)乙酰胺衍生物对致病细菌和念珠菌属的抗微生物活性。具有2,6-二甲基哌啶基团以及氯和甲基取代基的化合物显示出显著的抗念珠菌活性。这些化合物对真菌的效果比对细菌更好,对C. utilis尤其敏感(Mokhtari & Pourabdollah, 2013)。

合成和抗菌活性筛选:合成并评估了带有氮杂环和1,3,4-噁二唑杂环核的乙酰胺衍生物的抗菌潜力。这些化合物显示出中等活性,其中一些对革兰氏阴性细菌菌株更为活跃(Iqbal et al., 2017)。

抗肿瘤活性

新型噻吩、嘧啶、香豆素、吡唑和吡啶衍生物:已经研究了N-((1-(噻唑-2-基)哌啶-3-基)甲基)乙酰胺的合成衍生物的抗肿瘤活性。一些化合物,特别是融合嘧啶乙腈衍生物,表现出对不同细胞系的抑制作用,与阿霉素的活性相当(Albratty et al., 2017)。

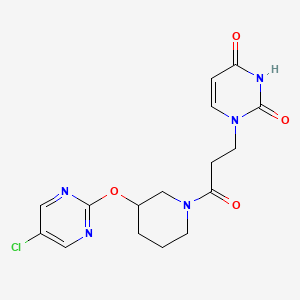

N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺的抗肿瘤活性:合成了一系列新化合物,并显示出对HeLa和A549细胞系的强效抗增殖活性。具有最佳抑制活性的化合物诱导细胞凋亡并导致细胞分裂周期中G1期的停滞(Wu et al., 2017)。

化学合成和生物评价

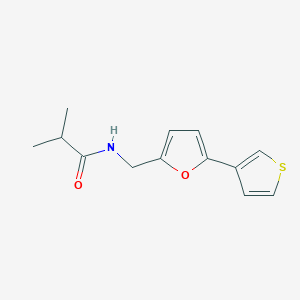

用于构建新型衍生物:该化合物及其相关化学品已被用于合成新型吡唑和噻唑衍生物,展示了它们作为化学反应中的前体的多功能性,旨在产生具有潜在生物活性的化合物(Khalil et al., 2017)。

杂环合成和微生物活性评价:该化合物已参与合成具有抗微生物活性的新型支架。这项研究展示了该化合物在生成具有生物活性分子方面的实用性,这些分子可能作为新型抗微生物药物开发的引物(Abdelmajeid et al., 2017)。

作用机制

属性

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-9(15)13-7-10-3-2-5-14(8-10)11-12-4-6-16-11/h4,6,10H,2-3,5,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVXCVEYYDJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCN(C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)